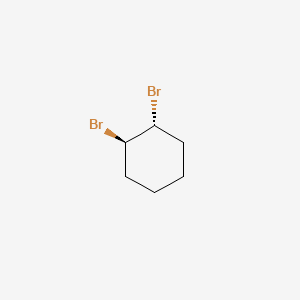

trans-1,2-Dibromocyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1,2-dibromocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNHKZKWKJNOTE-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225304 | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7429-37-0 | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7429-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-dibromocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of trans-1,2-Dibromocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of trans-1,2-dibromocyclohexane, a key intermediate in organic synthesis. The document details its chemical and physical characteristics, provides established experimental protocols for its synthesis and spectroscopic identification, and visually represents its primary reaction mechanisms. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Core Properties

This compound is a halogenated cyclic hydrocarbon with the chemical formula C₆H₁₀Br₂.[1] It is typically a colorless to slightly yellow liquid at room temperature.[2] This compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Br₂ | [1] |

| Molecular Weight | 241.95 g/mol | |

| Appearance | Colorless to light-yellow liquid | [2] |

| Melting Point | -5 °C | [3] |

| Boiling Point | 145 °C at 100 mmHg | [3][4] |

| Density | 1.784 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.5515 | [4] |

| Solubility | Soluble in ethanol | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are summarized in Table 2.

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR (in CDCl₃) | Spectra available for review. | [5][6][7] |

| ¹³C NMR | Spectra available for review. | [8] |

| Infrared (IR) Spectroscopy | Spectra available for review, often performed as a liquid film or KBr pellet. | [8][9][10] |

| Mass Spectrometry (MS) | Mass spectrum available, showing molecular ion peaks. | [7][11] |

Synthesis and Reactions

This compound is a versatile intermediate in organic synthesis, primarily prepared through the electrophilic addition of bromine to cyclohexene.[12][13] It can undergo various reactions, most notably elimination reactions to form cyclohexadienes.[14]

Synthesis via Bromination of Cyclohexene

The addition of bromine to cyclohexene proceeds through a cyclic bromonium ion intermediate, leading to the formation of the trans product due to anti-addition.[3][15]

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound(7429-37-0) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | C6H10Br2 | CID 98506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. mmrc.caltech.edu [mmrc.caltech.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Trans-1 2-Dibromocyclohexane Lab Report | ipl.org [ipl.org]

- 14. Answer [chem.ucalgary.ca]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

Synthesis of trans-1,2-Dibromocyclohexane from Cyclohexene: A Technical Guide

The synthesis of trans-1,2-dibromocyclohexane via the bromination of cyclohexene is a cornerstone reaction in organic chemistry, serving as a classic example of electrophilic halogen addition to an alkene. This process is distinguished by its high stereoselectivity, exclusively yielding the trans isomer through an anti-addition mechanism. This guide provides an in-depth overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data for researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism: Electrophilic Anti-Addition

The bromination of cyclohexene proceeds through a well-established two-step mechanism involving a cyclic bromonium ion intermediate. This pathway accounts for the observed anti-stereochemistry of the product.[1][2]

-

Formation of the Bromonium Ion: As a bromine (Br₂) molecule approaches the electron-rich π-bond of the cyclohexene ring, the bromine molecule becomes polarized.[3] The alkene's π electrons attack the electrophilic bromine atom, displacing a bromide ion (Br⁻). Concurrently, a lone pair of electrons from the attacked bromine atom forms a bond with the other carbon of the original double bond, creating a three-membered ring known as a cyclic bromonium ion.[1][4] This intermediate forms on one face of the cyclohexene ring.

-

Nucleophilic Attack and Ring Opening: The displaced bromide ion (Br⁻) then acts as a nucleophile. Due to the steric hindrance from the bulky bromonium ion, the bromide ion can only attack one of the carbons from the opposite face of the ring (backside attack).[4][5] This Sₙ2-like attack opens the three-membered ring, resulting in the two bromine atoms being on opposite sides of the cyclohexane ring, a configuration known as anti-addition.[1][3] This stereospecific process leads to the formation of a racemic mixture of the two enantiomers of this compound, with no formation of the cis isomer.[1][6]

Caption: Reaction mechanism for the anti-addition of bromine to cyclohexene.

Quantitative Data Summary

The following table summarizes the quantitative data from a standard laboratory procedure for the synthesis of this compound.[7]

| Parameter | Value |

| Reactants | |

| Cyclohexene | 123 g (1.5 moles) |

| Bromine | 210 g (1.3 moles) |

| Solvents | |

| Carbon Tetrachloride | 445 cc total |

| Absolute Alcohol | 15 cc |

| Reaction Conditions | |

| Temperature | -5°C to -1°C |

| Addition Time | ~3 hours |

| Product Information | |

| Yield | 303 g (95% of theoretical) |

| Boiling Point | 99–103°C at 16 mm Hg (108–112°C at 25 mm Hg) |

| Molecular Formula | C₆H₁₀Br₂ |

| Molecular Weight | 241.95 g/mol |

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 1,2-dibromocyclohexane.[7]

1. Apparatus Setup:

-

A 2-liter, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a thermometer, and a 500-cc separatory funnel.

-

The flask is placed in an ice-salt bath to maintain a low temperature.

2. Reaction Mixture Preparation:

-

A solution of 123 g (1.5 moles) of cyclohexene is prepared in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol and placed in the three-necked flask.

-

A separate solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride is prepared and placed in the separatory funnel.

3. Bromine Addition:

-

The stirrer is started, and the cyclohexene solution is cooled to -5°C.

-

The bromine solution is added dropwise from the separatory funnel to the stirred cyclohexene solution.

-

The rate of addition must be carefully controlled to ensure the reaction temperature does not rise above -1°C.[7] This slow addition is crucial to minimize substitution side reactions and improve the yield. The addition process typically takes about three hours.

4. Work-up and Purification:

-

Once the bromine addition is complete, the reaction mixture is transferred to a 1-liter modified Claisen flask.

-

The carbon tetrachloride solvent and any excess cyclohexene are removed by distillation using a water bath.

-

The water bath is then replaced with an oil bath, and the remaining product is distilled under reduced pressure.

-

The final product, this compound, is collected at 99–103°C/16 mm Hg.

5. Optional Purification for Stability:

-

For long-term storage, the distilled product can be further purified to prevent darkening. The dibromide is shaken with one-third its volume of 20% ethyl alcoholic potassium hydroxide, diluted with water, and the organic layer is washed, dried, and redistilled.[7]

Safety Precautions:

-

Bromine is highly toxic, corrosive, and reactive. All operations involving bromine must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, goggles, lab coat).[8]

-

Cyclohexene and carbon tetrachloride are flammable and hazardous. Dichloromethane, another common solvent, is a suspected carcinogen.[8] Avoid ignition sources and handle these chemicals with care.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. homework.study.com [homework.study.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]

An In-depth Technical Guide to the Stereoselective Bromination of Cyclohexene

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the mechanism, experimental protocol, and stereochemical outcome of the bromination of cyclohexene. The reaction is a classic example of electrophilic halogen addition to an alkene, which proceeds with high stereospecificity to yield the trans isomer of 1,2-dibromocyclohexane.

Core Mechanism: Electrophilic Addition and Anti-Stereochemistry

The bromination of cyclohexene is a stereospecific reaction, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.[1] The reaction proceeds via an "anti-addition," where the two bromine atoms add to opposite faces of the double bond, resulting exclusively in the trans-diastereomer.[2][3] This outcome is explained by a two-step mechanism involving a cyclic bromonium ion intermediate.

Step 1: Formation of the Cyclic Bromonium Ion

The process begins when the electron-rich carbon-carbon double bond of cyclohexene acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule.[3][4] This induces a dipole in the otherwise nonpolar bromine molecule. As the alkene's π electrons form a bond with the proximal bromine atom, the distal bromine atom is displaced as a bromide ion (Br⁻).[5] Simultaneously, a lone pair of electrons from the proximal bromine atom attacks the other carbon of the original double bond.[3] This concerted process results in the formation of a three-membered ring called a cyclic bromonium ion intermediate.[6][7] This bridged ion prevents rotation around the carbon-carbon bond and shields one face of the ring from further attack.[2]

Step 2: Nucleophilic Attack and Ring Opening

In the second step, the bromide ion (Br⁻) generated in the first step acts as a nucleophile.[5] It attacks one of the two carbon atoms of the bromonium ion. Due to steric hindrance from the bridged bromine atom, the nucleophilic attack can only occur from the side opposite to the ring—a process known as backside attack.[3][5] This is analogous to an Sₙ2 reaction mechanism and forces the opening of the three-membered ring.[6]

This anti-addition pathway dictates that the two bromine atoms end up on opposite sides of the cyclohexane ring, leading to the formation of trans-1,2-dibromocyclohexane.[3][8] The initial product is formed in a diaxial conformation, which, being generally unstable, subsequently undergoes a ring-flip to the more stable diequatorial conformation.[6]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of this compound, based on established laboratory procedures.[9]

| Parameter | Value | Notes |

| Reactants & Reagents | ||

| Cyclohexene | 100 g (1.22 moles) | The limiting reagent. |

| Bromine | 210 g (1.3 moles) | A slight molar excess is used. Dissolved in carbon tetrachloride for controlled addition. |

| Solvent | ||

| Carbon Tetrachloride | 445 cc (total) | Used to dissolve both cyclohexene and bromine. Note: Carbon tetrachloride is a hazardous substance and modern protocols may substitute it with dichloromethane or other less toxic solvents.[10][11] |

| Absolute Alcohol | 15 cc | Added to the cyclohexene solution. |

| Reaction Conditions | ||

| Temperature | -5 °C to -1 °C | The reaction is exothermic; temperature is controlled with an ice-salt bath to prevent side reactions. |

| Reaction Time | Approx. 3 hours for bromine addition | The rate of addition is controlled to maintain the desired temperature. |

| Product & Yield | ||

| Product | This compound | A colorless to pale yellow liquid. |

| Theoretical Yield | Approx. 295 g | Based on cyclohexene as the limiting reagent. |

| Actual Yield | 255-265 g (86-90%) | High yields are typical for this reaction. |

Experimental Protocol

This section details a standard laboratory procedure for the bromination of cyclohexene.

Safety Precautions:

-

Bromine is highly toxic, corrosive, and volatile. All operations involving bromine must be conducted in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Cyclohexene and the solvents used (e.g., carbon tetrachloride or dichloromethane) are flammable and have irritating odors. Keep away from ignition sources.[10]

-

Dichloromethane is a suspected carcinogen.[10]

Procedure: [9]

-

Preparation: Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to cool.

-

Reactant Mixture: In the flask, place a solution of 100 g (1.22 moles) of cyclohexene in 300 cc of carbon tetrachloride and 15 cc of absolute alcohol.

-

Bromine Addition: Start the stirrer and cool the mixture to -5°C. Prepare a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride and place it in the dropping funnel. Add the bromine solution dropwise to the cyclohexene mixture at a rate that maintains the reaction temperature between -5°C and -1°C. This addition typically takes about three hours. The disappearance of the bromine's reddish-orange color indicates its reaction with the alkene.[11]

-

Workup: Once the addition is complete, transfer the reaction mixture to a flask for distillation. Remove the carbon tetrachloride and any excess cyclohexene by distilling from a water bath.

-

Purification: The crude this compound can be purified by vacuum distillation. For enhanced stability and to prevent darkening over time, the crude product can be washed with a 20% solution of ethyl alcoholic potassium hydroxide, followed by water, then dried and distilled.[9]

Visualization of Reaction Mechanism

The following diagram illustrates the stereospecific pathway for the bromination of cyclohexene.

Caption: Reaction pathway for the anti-addition of bromine to cyclohexene.

References

- 1. youtube.com [youtube.com]

- 2. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 3. youtube.com [youtube.com]

- 4. 1-Methylcyclohexene forms two products when it reacts with bromin... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homework.study.com [homework.study.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

The Stereochemistry of trans-1,2-Dibromocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core stereochemical principles of trans-1,2-dibromocyclohexane, a key molecule in organic synthesis. This document provides a comprehensive overview of its conformational analysis, chirality, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Conformational Analysis: The Diaxial-Diequatorial Equilibrium

This compound exists as a dynamic equilibrium between two chair conformations: the diequatorial (ee) and the diaxial (aa) conformer. The relative stability of these conformers is influenced by a combination of steric and electronic effects and is notably dependent on the solvent environment.[1]

In the gas phase, the diequatorial conformer is slightly more stable. However, in solution, the preference can shift towards the diaxial conformer, a phenomenon attributed to hyperconjugative effects.[1] The energy difference between the two conformers has been determined using NMR spectroscopy and theoretical calculations.[1]

Data Presentation: Conformational Energy

The following table summarizes the energy difference (ΔE = E(ee) - E(aa)) between the diequatorial and diaxial conformers of this compound in various media.[1] A positive value indicates that the diaxial conformer is more stable.

| Medium | ΔE (kcal/mol) |

| Vapour Phase | 1.40 |

| Carbon Tetrachloride (CCl4) | 0.93 |

| Dimethyl Sulfoxide (DMSO) | -0.05 |

Chirality and Enantiomers

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image.[2][3][4] This chirality arises from the presence of two stereocenters at the C1 and C2 positions. The trans configuration leads to a pair of enantiomers: (1R,2R)-1,2-dibromocyclohexane and (1S,2S)-1,2-dibromocyclohexane. These enantiomers possess identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

A sample of this compound synthesized from the bromination of cyclohexene is a racemic mixture, containing equal amounts of the (1R,2R) and (1S,2S) enantiomers.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to cyclohexene.[5] The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the exclusive formation of the trans product.[5]

A detailed experimental protocol is provided below, based on established literature procedures.

Materials:

-

Cyclohexene

-

Bromine

-

Carbon tetrachloride (CCl₄)

-

Absolute ethanol

-

Ice-salt bath

-

Three-necked round-bottom flask

-

Separatory funnel

-

Mechanical stirrer

-

Thermometer

-

Modified Claisen flask

-

Oil bath

Procedure:

-

In a 2-L three-necked, round-bottom flask, prepare a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol.

-

Equip the flask with a 500-cc separatory funnel, a mechanical stirrer, and a thermometer.

-

Cool the flask in an ice-salt bath to -5°C.

-

Begin stirring and add a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride from the separatory funnel at a rate that maintains the reaction temperature at or below -1°C. This addition should take approximately three hours.

-

After the addition is complete, transfer the reaction mixture to a 1-L modified Claisen flask.

-

Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.

-

Replace the water bath with an oil bath and distill the product under reduced pressure.

-

The pure this compound will distill at 99–103°C/16 mm Hg.

Purification: A product that does not darken over time can be obtained by the following procedure:

-

Shake the crude dibromide for five minutes with approximately one-third its volume of 20% ethyl alcoholic potassium hydroxide.

-

Dilute the mixture with an equal volume of water.

-

Wash the organic layer to remove any alkali.

-

Dry the organic layer and distill the product.

Resolution of Enantiomers (Representative Protocol)

-

Diastereomer Formation: Reaction of the racemic this compound with a chiral resolving agent (e.g., a chiral carboxylic acid or amine) to form a pair of diastereomers.

-

Separation: Separation of the diastereomers based on their different physical properties, such as solubility, through techniques like fractional crystallization.

-

Regeneration of Enantiomers: Conversion of the separated diastereomers back to the individual enantiomers of this compound.

Spectroscopic Data: ¹H NMR

Mandatory Visualizations

Conformational Equilibrium of this compound

Caption: Conformational equilibrium of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

References

Conformational Landscape of trans-1,2-Dibromocyclohexane: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The conformational isomerism of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the reactivity, physical properties, and biological activity of molecules. Among these, trans-1,2-dibromocyclohexane serves as a classic model for understanding the delicate interplay of steric, electronic, and solvent effects that govern the equilibrium between its distinct chair conformations: the diequatorial (ee) and the diaxial (aa) forms. This technical guide provides a comprehensive analysis of this equilibrium, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying principles.

Conformational Equilibrium: A Quantitative Overview

The conformational equilibrium of this compound is a dynamic process where the molecule interconverts between the diequatorial and diaxial chair forms. The relative stability of these conformers is dictated by a combination of steric hindrance, dipole-dipole interactions, and hyperconjugative effects. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.

The diequatorial conformer is generally considered to be sterically favored, as the bulky bromine atoms occupy the less hindered equatorial positions. In contrast, the diaxial conformer experiences significant 1,3-diaxial interactions between the bromine atoms and the axial hydrogens on the same side of the ring. However, electronic factors, such as the gauche effect and dipole-dipole interactions between the C-Br bonds, can influence the relative energies of the conformers. In the diaxial conformation, the C-Br bond dipoles are opposed, leading to a lower overall molecular dipole moment, which is favored in non-polar solvents. Conversely, the more polar diequatorial conformer is stabilized in polar solvents.

The energy difference between the diequatorial and diaxial conformers (ΔE = Eee - Eaa) has been determined through a combination of nuclear magnetic resonance (NMR) spectroscopy and theoretical calculations. A positive ΔE value indicates that the diaxial conformer is more stable, while a negative value signifies the diequatorial conformer is favored.

Table 1: Conformational Energy Differences (ΔE) of this compound in Various Media [1]

| Medium | ΔE (Eee - Eaa) (kcal/mol) |

| Vapour Phase | 1.40 |

| Carbon Tetrachloride (CCl4) | 0.93 |

| Dimethyl Sulfoxide (DMSO) | -0.05 |

These data clearly illustrate the profound influence of the solvent on the conformational equilibrium. In the gas phase and in the non-polar solvent carbon tetrachloride, the diaxial conformer is significantly more stable. However, in the highly polar solvent dimethyl sulfoxide, the equilibrium shifts to favor the diequatorial conformer.

Experimental Protocols

The quantitative analysis of the conformational equilibrium of this compound relies on a combination of synthesis, purification, and spectroscopic analysis, primarily NMR, coupled with computational modeling.

Synthesis and Purification of this compound

This compound can be synthesized by the electrophilic addition of bromine to cyclohexene.[2]

Procedure:

-

Dissolve cyclohexene in a suitable solvent, such as carbon tetrachloride or methanol.[2][3]

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.[2]

Conformational Analysis by 1H NMR Spectroscopy

Variable-temperature 1H NMR spectroscopy is a powerful technique to determine the populations of the diaxial and diequatorial conformers. The key parameter for this analysis is the vicinal coupling constant between the methine protons to which the bromine atoms are attached (H1 and H2).

Protocol:

-

Sample Preparation: Prepare a dilute solution (typically 10-20 mg/mL) of purified this compound in the desired deuterated solvent in a standard NMR tube.

-

NMR Data Acquisition:

-

Acquire a 1H NMR spectrum at ambient temperature.

-

For variable-temperature experiments, cool the sample in the NMR probe to a temperature where the ring-flipping process is slow on the NMR timescale (typically below -60 °C). This will result in separate signals for the axial and equatorial protons.

-

Record 1H NMR spectra at various temperatures, allowing the sample to equilibrate at each temperature for at least 5-10 minutes before acquisition.

-

-

Data Analysis:

-

At low temperatures, where the conformers are "frozen out," determine the chemical shifts and coupling constants for the pure diaxial and diequatorial forms.

-

At intermediate temperatures, where the conformers are in rapid exchange, a time-averaged spectrum is observed. The observed vicinal coupling constant (Jobs) for the H1-H2 protons is a weighted average of the coupling constants of the individual conformers: Jobs = Xaa * Jaa + Xee * Jee where Xaa and Xee are the mole fractions of the diaxial and diequatorial conformers, respectively, and Jaa and Jee are their respective coupling constants.

-

The mole fractions can be calculated using the relationship Xaa + Xee = 1.

-

The equilibrium constant (Keq) can then be determined as Keq = Xee / Xaa.

-

The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

-

Computational Chemistry Protocol

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in complementing experimental data and providing insights into the geometries and energies of the conformers.

General Workflow:

-

Structure Building: Construct the initial 3D structures of the diaxial and diequatorial conformers of this compound using a molecular modeling program (e.g., Avogadro, GaussView).[4][5]

-

Geometry Optimization: Perform geometry optimizations for both conformers using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).[6] This will find the lowest energy structure for each conformer.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to Gibbs free energy.

-

Solvation Modeling: To account for solvent effects, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and energy calculations.

-

Energy Analysis: The difference in the calculated Gibbs free energies of the two conformers provides a theoretical prediction of their relative stability.

-

NMR Parameter Calculation: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate theoretical NMR chemical shifts and coupling constants, which can then be compared with experimental values.[6]

Visualizing the Conformational Dynamics

The following diagrams, generated using the DOT language, illustrate the key concepts in the conformational analysis of this compound.

References

- 1. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 5. sapub.org [sapub.org]

- 6. researchgate.net [researchgate.net]

Unraveling the Conformational Landscape of trans-1,2-Dibromocyclohexane: A Technical Guide

An in-depth analysis of the conformational isomerism of trans-1,2-dibromocyclohexane, detailing the equilibrium between its diaxial and diequatorial chair forms, the underlying stereoelectronic effects, and the experimental methodologies used for its characterization.

The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications in medicinal chemistry and materials science. Among these, this compound presents a particularly intriguing case study. The delicate balance between steric and electronic effects governs the equilibrium between its two chair conformations: the diequatorial (ee) and the diaxial (aa) forms. This technical guide provides a comprehensive overview of this equilibrium, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid researchers, scientists, and drug development professionals in understanding this fundamental molecular behavior.

The Diaxial-Diequatorial Equilibrium: A Counterintuitive Stability

In contrast to the general principle that bulky substituents on a cyclohexane ring preferentially occupy equatorial positions to minimize steric strain, this compound exhibits a notable preference for the diaxial conformation in the vapor phase and in non-polar solvents.[1] This counterintuitive stability of the diaxial form is attributed to favorable hyperconjugative interactions. Specifically, the interaction between the axial C-Br σ* antibonding orbitals and the adjacent axial C-H σ bonding orbitals leads to a stabilization of the diaxial conformer.

The equilibrium between the two chair conformations can be represented as a ring flip:

References

stability of trans-1,2-Dibromocyclohexane versus cis isomer

An in-depth analysis of the thermodynamic stability of 1,2-dibromocyclohexane isomers reveals a distinct preference for the trans configuration over the cis. This stability is governed by the principles of conformational analysis, where the spatial arrangement of substituents on the cyclohexane ring dictates the molecule's overall potential energy. The ability of the trans isomer to adopt a low-energy diequatorial conformation is the primary determinant of its greater stability.

In its most stable state, trans-1,2-dibromocyclohexane exists in a chair conformation where both bulky bromine atoms occupy equatorial positions.[1] This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that arise when substituents are forced into axial positions.[2] Conversely, the cis isomer is unable to achieve a diequatorial arrangement; in any chair conformation, it must have one bromine atom in an axial position and the other in an equatorial position.[1] The presence of the axial bromine atom introduces significant steric repulsion, rendering the cis isomer inherently less stable than the diequatorial trans conformer.[3]

The trans isomer itself exists as an equilibrium between two chair conformers: a low-energy diequatorial (ee) form and a high-energy diaxial (aa) form. The energy difference between these two conformers has been determined experimentally and computationally, highlighting the strong preference for the diequatorial arrangement, although this preference is modulated by the polarity of the solvent.[4]

Data Presentation: Conformational Energy

The relative energy of the conformers of this compound has been quantified. The energy difference (ΔE) between the diequatorial (ee) and diaxial (aa) forms varies significantly with the surrounding medium, a phenomenon investigated through a combination of NMR spectroscopy and theoretical calculations.[4]

| Isomer/Conformer | Solvent Phase | ΔE (Eee - Eaa) (kcal/mol) | More Stable Conformer |

| This compound | Vapour Phase | 1.40[4] | Diequatorial (ee) |

| This compound | CCl4 | 0.93[4] | Diequatorial (ee) |

| This compound | DMSO | -0.05[4] | Diaxial (aa) |

Note: A positive ΔE value indicates that the diequatorial (ee) conformer is more stable than the diaxial (aa) conformer. The negative value in DMSO suggests a slight stabilization of the diaxial form in highly polar solvents, attributed to stereoelectronic effects like hyperconjugation.[4]

Experimental Protocols

The determination of conformational equilibria and corresponding energy differences relies on sophisticated analytical and computational techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A primary experimental method involves the analysis of proton (¹H) NMR spectra to determine the coupling constants between adjacent protons.

-

Objective: To quantify the relative populations of the diequatorial (ee) and diaxial (aa) conformers of this compound at equilibrium.

-

Methodology:

-

High-resolution ¹H NMR spectra of the compound are recorded in various solvents (e.g., CCl₄, DMSO).

-

The vicinal coupling constant between the protons at C1 and C2 (³JH1,H2) is precisely measured. This value is a weighted average of the coupling constants for the pure diequatorial and pure diaxial conformers.

-

The observed coupling constant (Jobs) is related to the mole fractions of the diaxial (xaa) and diequatorial (xee) conformers by the equation: Jobs = xaaJaa + xeeJee.

-

Reference values for Jaa (large, typically ~10-13 Hz) and Jee (small, typically ~2-4 Hz) are established from model compounds or theoretical calculations.

-

By solving the equation, the mole fractions of each conformer are determined.

-

The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the standard thermodynamic equation: ΔG° = -RT ln(Keq), where Keq = xee / xaa.[4]

-

2. Theoretical Calculations (Computational Chemistry)

Computational models are used to calculate the geometries and energies of the different conformers, complementing the experimental data.

-

Objective: To determine the optimized molecular structures and relative energies of the conformers of 1,2-dibromocyclohexane.

-

Methodology:

-

The initial 3D structures of the diequatorial and diaxial conformers of the trans isomer, as well as the axial-equatorial conformer of the cis isomer, are built.

-

Geometry optimization and energy calculations are performed using an appropriate level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311+G**.[4]

-

The calculations yield the total electronic energy for each optimized conformer. The difference in these energies (ΔE) provides a theoretical estimate of their relative stability.

-

Solvation models can be applied to simulate the effect of different solvents on the conformational energies, allowing for direct comparison with experimental results obtained in solution.[4]

-

Visualization of Conformational Equilibria

The logical relationship between the isomers and their respective chair conformations is illustrated below. The diagram shows the chair-flip process for both cis and trans isomers and indicates the relative stability of each conformer.

Figure 1. Conformational equilibria for cis- and this compound.

References

An In-depth Technical Guide to trans-1,2-Dibromocyclohexane: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Dibromocyclohexane is a halogenated cyclic hydrocarbon that serves as a key intermediate in a variety of organic syntheses. Its stereochemistry and the presence of two bromine atoms on adjacent carbons make it a valuable substrate for studying and performing elimination and substitution reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of the underlying reaction mechanisms.

Physical and Chemical Properties

This compound is a colorless to light-yellow liquid at room temperature.[1] It is characterized by the following properties:

Structural and General Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Br₂ | [2] |

| Molecular Weight | 241.95 g/mol | [2][3] |

| IUPAC Name | (1R,2R)-1,2-dibromocyclohexane (for one enantiomer) | [2] |

| CAS Number | 7429-37-0 | [2][3] |

| Appearance | Clear slightly yellow liquid | [1][2] |

| Stability | Stable under normal conditions, but incompatible with strong oxidizing agents and strong bases.[4] | [4] |

Physical Properties

| Property | Value | Reference |

| Melting Point | -5 °C | [5][6] |

| Boiling Point | 145 °C at 100 mmHg | [5][6][7][8][9] |

| 212-213 °C (at atmospheric pressure) | [4] | |

| Density | 1.784 g/mL at 25 °C | [3][7][9] |

| Refractive Index (n20/D) | 1.5515 | [7][9] |

| Solubility | Soluble in ethanol. | [1] |

Spectral Data

| Spectroscopy | Key Features |

| ¹H NMR | Spectra available in various sources.[2][10][11][12] |

| ¹³C NMR | Spectra available in various sources.[2] |

| Infrared (IR) | Spectra available in various sources.[2][8][13][14][15] |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns are documented.[2][12][16][17][18] |

Chemical Reactivity and Mechanisms

This compound is a versatile substrate for a range of chemical transformations, most notably elimination and nucleophilic substitution reactions. The trans-diaxial arrangement of the bromine atoms in one of the chair conformations is crucial for its reactivity in E2 elimination reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to cyclohexene.[19] The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion, leading to the trans product.[11]

Dehydrobromination: E2 Elimination

This compound readily undergoes a double dehydrobromination reaction when treated with a strong base to yield 1,3-cyclohexadiene.[2] This reaction proceeds through a concerted E2 (elimination, bimolecular) mechanism. For the E2 reaction to occur, the hydrogen atom and the leaving group (bromine) must be in an anti-periplanar conformation. In the chair conformation of this compound, both bromine atoms can occupy axial positions, allowing for a sequential anti-periplanar elimination of HBr.

Experimental Protocols

Synthesis of this compound from Cyclohexene

Objective: To synthesize this compound by the electrophilic addition of bromine to cyclohexene.

Materials:

-

Cyclohexene

-

Bromine

-

Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

-

Absolute ethanol

-

Ice-salt bath

-

Three-necked round-bottom flask

-

Separatory funnel

-

Mechanical stirrer

-

Thermometer

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a separatory funnel, place a solution of cyclohexene in a mixture of carbon tetrachloride and a small amount of absolute ethanol.[7]

-

Cool the flask in an ice-salt bath to -5 °C.[7]

-

While stirring, slowly add a solution of bromine in carbon tetrachloride from the separatory funnel. Maintain the reaction temperature below -1 °C to minimize substitution side reactions. The addition should take approximately three hours.[7]

-

After the addition is complete, transfer the reaction mixture to a distillation flask.

-

Remove the solvent and any excess cyclohexene by distillation at atmospheric pressure.[7]

-

Distill the remaining product under reduced pressure. The fraction boiling at 99–103 °C/16 mmHg is the purified this compound.[7]

Purification Note: The product can be purified further by washing with an alcoholic potassium hydroxide solution, followed by washing with water until neutral, drying, and redistilling.[7]

Dehydrobromination of this compound to Cyclohexene

Objective: To prepare cyclohexene from this compound via an E2 elimination reaction. While the double dehydrobromination to 1,3-cyclohexadiene is common, a single elimination to cyclohexene can also be achieved. The following is a general procedure for elimination from a bromocyclohexane derivative.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

95% Ethanol

-

Boiling chips

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, combine this compound, potassium hydroxide, 95% ethanol, and a boiling chip.[12]

-

Swirl the flask to dissolve the potassium hydroxide.[12]

-

Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 45 minutes).[12]

-

After reflux, cool the flask to room temperature.[12]

-

Transfer the contents to a separatory funnel containing water.

-

Shake the funnel and allow the layers to separate. The organic layer contains the cyclohexene product.

-

Wash the organic layer with water and then with a brine solution.[10]

-

Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.[12]

-

The final product can be purified by distillation.

Conclusion

This compound is a fundamental organic compound with well-defined physical and chemical properties. Its utility as a precursor in the synthesis of alkenes and other functionalized cyclohexanes, primarily through stereospecific elimination and substitution reactions, makes it an important molecule in both academic research and industrial applications. The detailed protocols and mechanistic visualizations provided in this guide offer a solid foundation for professionals working in the fields of chemical synthesis and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Answer [chem.ucalgary.ca]

- 3. Trans-1 2-Dibromocyclohexane Lab Report | ipl.org [ipl.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. homework.study.com [homework.study.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]

- 9. chegg.com [chegg.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. fiveable.me [fiveable.me]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. homework.study.com [homework.study.com]

- 14. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]

- 15. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]

- 16. Predict the elimination products formed by debromination of the following.. [askfilo.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of trans-1,2-Dibromocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of trans-1,2-dibromocyclohexane, a molecule of significant interest in stereochemistry and synthetic organic chemistry. The document delves into its conformational isomers, the subtle interplay of steric and electronic effects that govern their stability, and the experimental and theoretical methods used for their characterization.

Conformational Landscape of this compound

The this compound molecule is not a static entity but exists as a dynamic equilibrium between two primary chair conformations: the diequatorial (ee) and the diaxial (aa) conformers. The interconversion between these two forms occurs through a process known as ring flipping.

The Diequatorial (ee) Conformer

In the diequatorial conformer, both bromine atoms occupy equatorial positions on the cyclohexane ring. This arrangement is generally favored for sterically bulky substituents as it minimizes 1,3-diaxial interactions, a form of steric strain. For bromine, with an A-value of approximately 0.38-0.43 kcal/mol, this steric preference is a significant factor.

The Diaxial (aa) Conformer

Conversely, the diaxial conformer positions both bromine atoms in axial orientations. This leads to steric repulsion between the axial bromine atoms and the axial hydrogen atoms at the C3 and C5 positions. However, the conformational equilibrium of this compound is not solely dictated by sterics.

Factors Influencing Conformational Stability

A seminal study combining NMR spectroscopy and theoretical calculations revealed a nuanced picture of the conformational equilibrium.[1] In the vapor phase, the diaxial conformer is surprisingly more stable than the diequatorial conformer. This preference for the diaxial form is attributed to stabilizing hyperconjugative interactions. Specifically, there is an energetically favorable interaction between the filled σ orbitals of the axial C-H bonds and the empty σ* antibonding orbitals of the adjacent axial C-Br bonds.

The stability of the conformers is also highly dependent on the solvent environment. In nonpolar solvents like carbon tetrachloride (CCl4), the diaxial conformer remains slightly favored. However, in more polar solvents such as dimethyl sulfoxide (DMSO), the diequatorial conformer becomes the more stable species. This solvent-dependent shift is explained by the "gauche effect," where the gauche arrangement of the electronegative bromine atoms in the diequatorial conformer is stabilized in polar solvents.[1]

Quantitative Structural and Energetic Data

The following tables summarize the key quantitative data regarding the structure and energetics of the this compound conformers.

Table 1: Conformational Energy Differences (ΔE = Eee - Eaa)

| Medium | ΔE (kcal/mol) | More Stable Conformer |

| Vapor Phase | 1.40[1] | Diaxial |

| Carbon Tetrachloride (CCl4) | 0.93[1] | Diaxial |

| Dimethyl Sulfoxide (DMSO) | -0.05[1] | Diequatorial |

Table 2: Theoretical Geometric Parameters of this compound Conformers (DFT B3LYP/6-311+G level of theory)**

| Parameter | Diequatorial (ee) Conformer | Diaxial (aa) Conformer |

| C-C Bond Length (avg.) | ~1.53 Å | ~1.53 Å |

| C-Br Bond Length | ~1.96 Å | ~1.97 Å |

| C-C-C Bond Angle (avg.) | ~111.5° | ~112.0° |

| C-C-Br Bond Angle | ~110.5° | ~108.5° |

| Br-C-C-Br Dihedral Angle | ~60° (gauche) | ~180° (anti) |

Experimental Protocols for Structural Elucidation

The determination of the molecular structure and conformational equilibrium of this compound relies on a combination of experimental techniques, primarily NMR spectroscopy and X-ray crystallography, supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the relative populations of the diequatorial and diaxial conformers in solution.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in the desired deuterated solvent (e.g., CCl4, DMSO-d6).

-

Data Acquisition: High-resolution 1H NMR spectra are acquired at a specific temperature.

-

Spectral Analysis: The vicinal coupling constant (3JH1,H2) between the methine protons attached to the bromine-bearing carbons is of primary interest. This coupling constant is a weighted average of the coupling constants of the individual conformers.

-

Determination of Conformational Equilibrium: The observed coupling constant (Jobs) is related to the mole fractions of the diequatorial (xee) and diaxial (xaa) conformers by the following equation:

Jobs = xee * Jee + xaa * Jaa

Where Jee and Jaa are the characteristic coupling constants for the pure diequatorial and diaxial conformers, respectively. These values are typically estimated from model compounds or derived from theoretical calculations.

-

Solvent Dependence Studies: The experiment is repeated in a series of solvents with varying polarities to observe the shift in the conformational equilibrium.

Single-Crystal X-ray Diffraction

Objective: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and dihedral angles.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution or by slow cooling.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding a detailed three-dimensional model of the molecule in the crystalline state.

Visualizations

Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the diequatorial and diaxial conformers of this compound.

Caption: Conformational equilibrium of this compound.

Experimental Workflow for NMR-based Conformational Analysis

This diagram outlines the typical workflow for determining the conformational equilibrium using NMR spectroscopy.

References

The Synthesis of trans-1,2-Dibromocyclohexane: A Technical Guide to its Discovery and History

This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for trans-1,2-dibromocyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of the synthesis, detailed experimental protocols, and a comparative analysis of quantitative data.

Historical Perspective and Discovery

The synthesis of 1,2-dibromocyclohexane is a classic example of an electrophilic addition reaction of a halogen to an alkene. Early investigations into the reactions of unsaturated hydrocarbons date back to the late 19th and early 20th centuries. While a singular definitive "discovery" of this specific transformation is not attributed to one individual, the foundational work on the halogenation of alkenes was laid by prominent chemists of that era. For instance, Adolf von Baeyer's work in 1894 explored the reactions of unsaturated compounds, contributing to the fundamental understanding of their reactivity.[1] The bromination of cyclohexene, in particular, has become a staple in organic chemistry education and research as a clear demonstration of stereospecific addition reactions.

The elucidation of the reaction's stereochemistry, specifically the exclusive formation of the trans product, was a significant advancement. The currently accepted mechanism, involving a cyclic bromonium ion intermediate, was proposed to explain the observed anti-addition of the two bromine atoms.[2][3][4][5] This mechanism prevents rotation around the carbon-carbon bond, leading to the specific stereochemical outcome.[5]

Reaction Mechanism: Electrophilic Addition

The reaction between cyclohexene and bromine proceeds through an electrophilic addition mechanism. The key steps are as follows:

-

Polarization of Bromine: As the bromine molecule approaches the electron-rich pi bond of the cyclohexene ring, the pi electrons induce a dipole in the bromine molecule, making one bromine atom electrophilic.[3][4][6]

-

Formation of a Bromonium Ion: The alkene's pi electrons attack the electrophilic bromine atom, displacing the other bromine atom as a bromide ion. This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond.[2][3][4]

-

Nucleophilic Attack: The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (an SN2-like process).[2][7] This "backside" attack is responsible for the anti-addition and the formation of the trans product.[7][8][9]

This stereospecificity is a hallmark of this reaction, resulting in a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromocyclohexane.[7]

Experimental Protocols

A well-established and reliable method for the synthesis of 1,2-dibromocyclohexane is documented in Organic Syntheses. The following protocol is adapted from this source.[1]

Materials:

-

Cyclohexene

-

Bromine

-

Carbon tetrachloride

-

Absolute alcohol

-

2-liter three-necked, round-bottomed flask

-

500-cc separatory funnel

-

Mechanical stirrer

-

Thermometer

-

Ice-salt bath

-

1-liter modified Claisen flask

-

Distillation apparatus

Procedure:

-

In a 2-liter three-necked, round-bottomed flask equipped with a separatory funnel, mechanical stirrer, and thermometer, a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol is placed.

-

The flask is cooled in an ice-salt bath.

-

Once the temperature reaches -5°C, a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride is added dropwise from the separatory funnel. The rate of addition is controlled to maintain the reaction temperature at or below -1°C. This addition typically takes about three hours.

-

After the bromine addition is complete, the reaction mixture is transferred to a 1-liter modified Claisen flask.

-

The carbon tetrachloride and excess cyclohexene are removed by distillation from a water bath.

-

The remaining product is then distilled under reduced pressure. The fraction boiling at 99–103°C/16 mm Hg is collected.

Quantitative Data Summary

The synthesis of this compound is a high-yielding reaction. The table below summarizes the quantitative data from the Organic Syntheses protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Cyclohexene | 123 g (1.5 moles) | [1] |

| Bromine | 210 g (1.3 moles) | [1] |

| Reaction Conditions | ||

| Solvent | Carbon tetrachloride / Absolute alcohol | [1] |

| Temperature | -5°C to -1°C | [1] |

| Product | ||

| Yield | 303 g (95% theoretical) | [1] |

| Boiling Point | 99–103°C at 16 mm Hg | [1] |

| Molecular Formula | C₆H₁₀Br₂ | [10] |

| Molecular Weight | 241.95 g/mol | [10] |

Alternative Synthetic Approaches and Considerations

While the direct bromination of cyclohexene in a non-polar solvent is the most common method, other reagents and conditions have been explored. The use of bromine water (an aqueous solution of bromine) can lead to the formation of a halohydrin as a competing product.[9] Other brominating agents, such as pyridinium tribromide, can also be used and may offer advantages in terms of handling and safety. The choice of solvent can also influence the reaction, with various options including chloroform, ether, and glacial acetic acid having been used.[1] It is crucial to control the temperature during the reaction, as higher temperatures can promote substitution reactions, leading to a decrease in the yield of the desired addition product.[1]

Conclusion

The synthesis of this compound from cyclohexene is a foundational reaction in organic chemistry that elegantly demonstrates the principles of electrophilic addition and stereospecificity. The historical development of our understanding of this reaction, particularly the elucidation of the bromonium ion mechanism, has been pivotal in the field. The provided experimental protocol from Organic Syntheses remains a robust and high-yielding method for the preparation of this compound, which serves as a valuable intermediate in further synthetic transformations.[11]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemguide.net [chemguide.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 6. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 7. Furman Chemistry 120: Organic / stereochemistry of Br2 addition to cyclic compounds [furmanchm120.pbworks.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. fiveable.me [fiveable.me]

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of trans-1,2-Dibromocyclohexane

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of trans-1,2-dibromocyclohexane, a key intermediate in organic synthesis. The protocol is based on the well-established electrophilic addition of bromine to cyclohexene.

Introduction

The bromination of cyclohexene is a classic example of an electrophilic addition reaction to an alkene.[1][2] This reaction proceeds stereospecifically to yield this compound. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the trans product.[3][4] Careful control of the reaction temperature is crucial to minimize side reactions, such as substitution, and ensure a high yield of the desired product.[5] This compound serves as a valuable precursor in the synthesis of various organic molecules and pharmaceutical agents.[6][7]

Reaction and Mechanism

The overall reaction is the addition of bromine (Br₂) to cyclohexene (C₆H₁₀) to form this compound (C₆H₁₀Br₂).

Reaction Scheme:

C₆H₁₀ + Br₂ → C₆H₁₀Br₂

The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of the cyclohexene molecule induces a dipole in the approaching bromine molecule, making one bromine atom electrophilic.[2] This electrophilic bromine atom is attacked by the π-electrons of the double bond, forming a cyclic bromonium ion intermediate.[1][3] The bromide ion (Br⁻), formed in this process, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-attack).[3][4] This Sₙ2-like ring-opening results in the exclusive formation of the trans product.

Caption: Reaction mechanism for the bromination of cyclohexene.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Cyclohexene | 123 g (1.5 moles) | [5] |

| Bromine | 210 g (1.3 moles) | [5] |

| Solvent | ||

| Carbon Tetrachloride | 445 cc total | [5] |

| Absolute Alcohol | 15 cc | [5] |

| Reaction Conditions | ||

| Temperature | -5°C to -1°C | [5] |

| Reaction Time | Approx. 3 hours | [5] |

| Product Information | ||

| Theoretical Yield | 314.5 g | Calculated |

| Actual Yield | 303 g | [5] |

| Percent Yield | 95% | [5] |

| Boiling Point | 99–103°C at 16 mm Hg | [5] |

| Density | 1.784 g/mL at 25 °C | |

| Molecular Weight | 241.95 g/mol | [8] |

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials and Equipment:

-

2-L three-necked, round-bottomed flask

-

500-cc separatory funnel

-

Mechanical stirrer

-

Thermometer

-

Ice-salt bath

-

1-L modified Claisen flask

-

Distillation apparatus

-

Cyclohexene

-

Bromine

-

Carbon tetrachloride

-

Absolute alcohol

Procedure:

-

Reaction Setup: In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a 500-cc separatory funnel, place a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol.

-

Cooling: Surround the flask with an ice-salt bath and begin stirring. Cool the mixture to -5°C.

-

Addition of Bromine: Prepare a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride and place it in the separatory funnel. Add the bromine solution dropwise to the stirred cyclohexene solution at a rate that maintains the reaction temperature between -5°C and -1°C. This addition will take approximately three hours.

-

Workup: Once the bromine addition is complete, transfer the reaction mixture to a 1-L modified Claisen flask.

-

Solvent Removal: Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.

-

Product Distillation: Replace the water bath with an oil bath and distill the remaining residue under reduced pressure. Collect the fraction boiling at 99–103°C/16 mm. This is the pure this compound.

-

Purification (Optional): For a product that will not darken over time, the crude dibromide can be shaken with one-third its volume of 20% ethanolic potassium hydroxide for five minutes. The mixture is then diluted with an equal volume of water, and the organic layer is washed until free of alkali, dried, and redistilled. This purification step may result in a loss of about 10%.[5]

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Bromine: is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Carbon Tetrachloride: is a toxic and environmentally hazardous solvent. Use it in a fume hood and minimize exposure.

-

Cyclohexene: is flammable. Keep it away from ignition sources.

-

The reaction should be conducted behind a safety shield.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 7429-37-0 [chemicalbook.com]

- 7. fiveable.me [fiveable.me]

- 8. This compound | C6H10Br2 | CID 98506 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Intermediate: Application Notes and Protocols for trans-1,2-Dibromocyclohexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

trans-1,2-Dibromocyclohexane emerges as a pivotal intermediate in the landscape of organic synthesis, offering a gateway to a variety of functionalized cyclohexene and cyclohexane derivatives. Its stereochemistry and the reactivity of its vicinal bromine atoms make it a valuable precursor for the construction of complex molecular architectures, including those found in pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, tailored for professionals in research and drug development.

Application Notes

This compound is primarily synthesized via the electrophilic addition of bromine to cyclohexene. The trans configuration is the major product due to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the anti-face.[1] This stereoselectivity is a key feature, influencing the stereochemical outcome of subsequent reactions.

The synthetic utility of this compound is centered around two main types of transformations:

-

Elimination Reactions: The vicinal dibromides are excellent substrates for dehydrobromination reactions to form unsaturated systems. Treatment with a strong base readily yields 1,3-cyclohexadiene, a versatile diene for Diels-Alder reactions and other cycloadditions, which are fundamental in the synthesis of complex polycyclic systems.

-

Nucleophilic Substitution Reactions: The bromine atoms can be displaced by a variety of nucleophiles to introduce new functional groups. While direct substitution can be challenging, this pathway allows for the synthesis of di-functionalized cyclohexanes with defined stereochemistry.

While direct applications in the final structure of commercial drugs are not extensively documented, its role as a precursor to key building blocks is significant. For instance, the cyclohexene and cyclohexadiene cores derived from this compound are prevalent in many pharmaceutical agents and natural products.

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexene

This protocol details the synthesis of this compound from cyclohexene, a common and efficient laboratory procedure.

Reaction Scheme:

Caption: Synthesis of this compound.

Methodology:

-

In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve cyclohexene (1.5 moles) in carbon tetrachloride.

-

Cool the flask in an ice-salt bath to -5 °C.

-

Slowly add a solution of bromine (1.3 moles) in carbon tetrachloride from the dropping funnel over a period of approximately 3 hours, ensuring the temperature does not exceed -1 °C.[2]

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Wash the reaction mixture with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Yield (%) |

| Cyclohexene | 82.14 | 1.5 | 123 g | - |

| Bromine | 159.81 | 1.3 | 208 g | - |

| This compound | 241.95 | - | - | ~95% |

Protocol 2: Dehydrobromination of this compound to 1,3-Cyclohexadiene

This protocol describes the synthesis of 1,3-cyclohexadiene, a valuable diene for cycloaddition reactions, from this compound.

Reaction Scheme:

Caption: Dehydrobromination to 1,3-Cyclohexadiene.

Methodology:

-

In a round-bottom flask fitted with a reflux condenser, place a solution of this compound (1.0 mole) in a suitable solvent such as ethanol.

-

Add a strong base, for example, potassium hydroxide (2.2 moles), to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the product with a low-boiling point organic solvent like diethyl ether.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Carefully remove the solvent by distillation at atmospheric pressure to obtain 1,3-cyclohexadiene.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Yield (%) |

| This compound | 241.95 | 1.0 | 242 g | - |

| Potassium Hydroxide | 56.11 | 2.2 | 123.4 g | - |

| 1,3-Cyclohexadiene | 80.13 | - | - | ~70-80% |

Protocol 3: Nucleophilic Substitution with Azide

This protocol provides a general method for the substitution of the bromine atoms with azide, a versatile functional group that can be further transformed, for example, by reduction to an amine or by cycloaddition.

Reaction Scheme:

Caption: Nucleophilic Substitution with Azide.

Methodology:

-

In a round-bottom flask, dissolve this compound (0.1 moles) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (0.22 moles) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude diazide product, which can be purified by column chromatography.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Yield (%) |

| This compound | 241.95 | 0.1 | 24.2 g | - |

| Sodium Azide | 65.01 | 0.22 | 14.3 g | - |

| trans-1,2-Diazidocyclohexane | 166.20 | - | - | Variable |